6-Gingerol

Vue d'ensemble

Description

6-Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent and spicy taste of ginger and is the main active ingredient contributing to its health benefits. This compound is present in fresh ginger in its raw form and is converted into other compounds, such as shogaols, during the drying and cooking processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Gingerol can be synthesized through various chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the hydrogenation step .

Industrial Production Methods

Industrial production of gingerol often involves extraction from ginger rhizomes. Techniques such as reflux extraction and ultrasound-assisted extraction are commonly used. Reflux extraction involves heating the ginger rhizomes with a solvent like ethanol at elevated temperatures for several hours. Ultrasound-assisted extraction uses ultrasonic waves to enhance the extraction efficiency, often employing ethanol as the solvent .

Analyse Des Réactions Chimiques

Types of Reactions

6-Gingerol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form zingerone, a compound with a spicy-sweet aroma.

Reduction: Reduction of gingerol can yield dihydrogingerol.

Dehydration: Dehydration of gingerol leads to the formation of shogaols, which are more pungent than gingerol

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Dehydration: Mild heating or drying conditions are sufficient to induce dehydration

Major Products

Zingerone: Formed through oxidation.

Dihydrogingerol: Formed through reduction.

Shogaols: Formed through dehydration.

Applications De Recherche Scientifique

Cancer Treatment

6-Gingerol has demonstrated promising effects in inhibiting various cancer types. Key findings include:

- Lung Cancer : A study showed that this compound significantly decreased tumor volume in lung cancer models by inhibiting the expression of ubiquitin-specific peptidase 14 (USP14) and promoting autophagy-dependent ferroptosis. This mechanism led to reduced cell viability and proliferation in A549 lung cancer cells .

- Cervical Cancer : In vitro studies have indicated that this compound exhibits an anti-proliferative effect on cervical cancer cells (HeLa, CaSki, SiHa), suggesting its potential as a therapeutic agent .

- Colorectal Cancer : Research highlighted that this compound attenuates colorectal cancer through anti-inflammatory and apoptotic mechanisms, further supporting its role in cancer therapy .

Anti-Inflammatory Properties

This compound's anti-inflammatory effects are well-documented:

- Cytokine Production : It selectively inhibits the production of pro-inflammatory cytokines from macrophages, contributing to its anti-inflammatory profile .

- Th2-Mediated Immune Responses : Studies indicate that this compound can prevent Th2-mediated immune responses in mouse models, highlighting its potential in managing allergic and inflammatory conditions .

Cardiovascular Health

The compound has also been linked to cardiovascular benefits:

- Antiplatelet Activity : Research indicates that this compound possesses antiplatelet aggregation activity, which can be beneficial in preventing thrombotic events .

- COX-1 Inhibition : Recent studies have synthesized derivatives of this compound that exhibit enhanced antiplatelet activity and COX-1 inhibition, indicating potential for cardiovascular applications .

Oral Health

Emerging studies suggest that this compound may play a role in maintaining oral health:

- Anti-Mutagenic Activity : In vitro comparisons show that this compound has stronger anti-mutagenic properties than ginger extract itself, which could be leveraged for oral health applications .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of USP14; Promotion of ferroptosis | Decreased tumor volume; Reduced cell viability |

| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Suppression of Th2-mediated responses |

| Cardiovascular Health | Antiplatelet aggregation; COX-1 inhibition | Potential prevention of thrombotic events |

| Oral Health | Anti-mutagenic activity | Stronger effects compared to ginger extract |

Case Studies

- Lung Cancer Model : In a study involving tumor-bearing mice treated with this compound, results showed a significant reduction in tumor volume alongside increased autophagosome formation and ROS levels, indicating effective tumor suppression mechanisms .

- Cervical Cancer Cell Lines : The application of this compound on cervical cancer cell lines resulted in notable reductions in cell proliferation rates, suggesting its efficacy as an adjunct therapy in cancer management .

- Cardiovascular Trials : Derivatives of this compound were evaluated for their antiplatelet properties, with some compounds showing an order of magnitude increase in activity compared to the parent compound .

Mécanisme D'action

6-Gingerol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and increases the expression of antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes like cyclooxygenase and lipoxygenase.

Anti-cancer Activity: Induces apoptosis in cancer cells through the generation of reactive oxygen species and activation of tumor suppressor proteins like p53

Comparaison Avec Des Composés Similaires

6-Gingerol is often compared with other phenolic compounds found in ginger, such as shogaols and paradols:

Shogaols: Formed from gingerol through dehydration, shogaols are more pungent and have stronger anti-inflammatory and anti-cancer properties.

Paradols: Similar in structure to gingerol but with different side chains, paradols also exhibit antioxidant and anti-inflammatory activities.

Zingerone: Formed from gingerol through oxidation, zingerone has a spicy-sweet aroma and is less pungent than gingerol .

Activité Biologique

6-Gingerol, a bioactive compound found in ginger (Zingiber officinale), has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by various research findings and case studies.

Overview of this compound

This compound is a phenolic compound that contributes to the pungent flavor of ginger. It is known for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties. Numerous studies have investigated its mechanisms of action across different biological systems.

Anticancer Activity

Mechanisms of Action:

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells, it promotes DNA damage response and apoptosis through reactive oxygen species (ROS) generation and activation of the p53 pathway .

- Apoptosis Induction: Research indicates that this compound can trigger mitochondrial apoptosis in cancer cells, enhancing the expression of pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-xL .

Case Studies:

- In one study, treatment with this compound resulted in a significant reduction in cell proliferation and an increase in apoptotic markers in NSCLC cells at concentrations of 100 µM and 200 µM .

- Another investigation demonstrated that this compound caused G2/M phase arrest in LoVo colon cancer cells, indicating its potential as an anticancer agent through modulation of cell cycle dynamics .

Anti-inflammatory Effects

Inflammation Modulation:

this compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines. In a study involving liver disease models, administration of this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its protective role against inflammation-induced liver damage .

Research Findings:

- Histopathological examinations revealed that this compound improved liver architecture by reducing inflammatory cell infiltration and collagen deposition .

- Additionally, it was found to mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Antioxidant Activity

Mechanisms:

The antioxidant properties of this compound are attributed to its ability to modulate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes. This modulation helps to counteract oxidative stress and protect against cellular damage .

Research Evidence:

In vitro studies have shown that this compound can significantly decrease levels of reactive oxygen species (ROS) in neuronal cells exposed to β-Amyloid (Aβ), a marker for Alzheimer's disease. This protective effect is linked to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) .

Antimicrobial Activity

Bacterial Inhibition:

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. It disrupts bacterial cell membranes and inhibits biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Findings from Studies:

In vitro assays demonstrated that this compound effectively reduced biofilm formation and virulence factor production in pathogenic bacteria, suggesting its potential as a natural antimicrobial agent .

Comparative Data Table

Propriétés

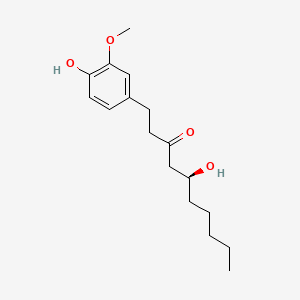

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: []-gingerol has been shown to alleviate inflammatory injury in ulcerative colitis by regulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells. [] It suppresses the production of pro-inflammatory cytokines such as interleukin-17 (IL-17) while promoting the production of anti-inflammatory cytokine IL-10. [] This regulation of the Th17/Treg balance contributes to the suppression of inflammatory responses in the bowel. [] Furthermore, 6-gingerol can suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. []

ANone: Research indicates that this compound can activate the AMPK pathway. [] This activation has been linked to the restoration of impaired intestinal barrier function and suppression of pro-inflammatory responses in models of dextran sodium sulfate (DSS)-induced colitis. []

ANone: Studies demonstrate that this compound can ameliorate hepatic steatosis, inflammation, and oxidative stress. [] This protective effect is linked to the activation of the liver kinase B1 (LKB1)/AMPK signaling pathway. [] this compound enhances the stability of the LKB1/STRAD/MO25 complex, which is essential for LKB1 activation and subsequent downstream effects. []

ANone: this compound has been shown to activate the PI3K/AKT pathway by suppressing the expression of guanylate-binding protein 2 (GBP2) in neurons. [] This activation contributes to improved neurological outcomes, reduced brain edema, and decreased neuronal apoptosis in rat models of subarachnoid hemorrhage. []

ANone: The molecular formula of this compound is C17H26O4, and its molecular weight is 294.39 g/mol.

ANone: Heat treatment has been shown to have minimal impact on the antioxidant activity of ginger oleoresins. []

ANone: Adding CMC to ginger drinks can slow down the sedimentation process and reduce the loss of gingerol content during storage, particularly at higher temperatures. []

ANone: Molecular docking analysis has been employed to predict the binding pockets of LKB1 that are crucial for its interaction with this compound. [] This type of computational analysis helps elucidate the molecular mechanisms underlying this compound's effects on the LKB1/AMPK pathway. Additionally, docking studies and electrochemical analysis suggest a potential interaction between []-gingerol and αVβ3 integrin, which could contribute to its anti-metastatic effects in triple-negative breast cancer. []

ANone: Gingerols with longer alkyl side chains, particularly []-gingerol and []-gingerol, exhibit more potent inhibitory effects on T lymphocytes compared to []-gingerol. [] This difference is observed in their ability to inhibit T lymphocyte proliferation, expression of activation markers (CD25 and CD69), and the synthesis of IL-2. []

ANone: Shogaols, possessing α, β-unsaturated ketones moieties, generally demonstrate greater antioxidant activity compared to gingerols. [] Notably, []-shogaol exhibits the highest antioxidant capacity among the studied gingerols and shogaols. []

ANone: Following oral administration in rats, this compound is rapidly absorbed into the plasma, reaching its maximum concentration within 10 minutes. [] It exhibits a biexponential decline in plasma concentration, with an elimination half-life of 1.77 hours and a total body clearance of 40.8 L/h. []

ANone: Following oral administration, this compound is well-distributed to various tissues, with the highest concentrations found in the gastrointestinal tract. [] Notably, tissue concentrations of this compound surpass plasma concentrations after 0.25 hours post-dose, indicating high tissue partitioning and extensive distribution. []

ANone: Metabolic studies in rats have identified three major phase I metabolites and four phase II metabolites of this compound. [] Glucuronidation of hydroxylated this compound appears to be the primary metabolic pathway, with these metabolites being primarily excreted in urine. []

ANone: After oral administration of 2.0 g ginger extract in humans, only free 10-gingerol and 6-shogaol are detectable in plasma, peaking at 1 hour post-dose. [] Glucuronide and sulfate metabolites of all four analytes (6-, 8-, 10-gingerols, and 6-shogaol) are also detected in plasma, with peak concentrations occurring at 1 hour post-dose. [] Notably, very low concentrations of 10-gingerol glucuronide and sulfate are found in colon tissues. []

ANone: Research suggests that this compound inhibits the growth of colon cancer cells (LoVo) by inducing G2/M cell cycle arrest. [] It also demonstrates anti-metastatic effects in mouse models of colorectal cancer by upregulating CD8+ T cell function and modulating immune checkpoint proteins (PD-1/PD-L1 and CTLA-4). []

ANone: []-gingerol effectively ameliorates cisplatin-induced pica in rat models. [] Its antiemetic mechanism in this context is linked to the modulation of the tryptophan hydroxylase (TPH)/monoamine oxidase A (MAO-A)/serotonin reuptake transporter (SERT)/5-HT/5-HT3 receptor system, influencing the synthesis, metabolism, and reuptake of serotonin (5-HT). []

ANone: []-gingerol has shown protective effects against Aβ-induced apoptosis in PC12 cells (rat pheochromocytoma cells). [] This protective effect is attributed to a reduction in oxidative stress and inflammatory responses, as evidenced by decreased intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) production, and increased superoxide dismutase (SOD) activity. [] Additionally, this compound enhances the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), further contributing to its neuroprotective effects. []

ANone: Gingerol oxime, a derivative of gingerol, has shown protective effects against glutamate-induced neurotoxicity in PC12 cells. [] It increases cell viability and reduces apoptosis induced by glutamate, suggesting a potential role in protecting against neurodegenerative diseases. []

ANone: this compound has demonstrated a protective effect against lipopolysaccharide (LPS)-induced acute lung injury in rats. [] It reduces lung injury by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the Nrf2/HO-1 signaling pathway. []

ANone: []-gingerol has been shown to alleviate the exaggerated vasoconstriction observed in the aorta of diabetic rats. [] This effect is attributed to its ability to induce direct vasodilation and promote nitric oxide (NO) generation in vascular tissues. []

ANone: Metabolomic analysis of urine from rats with sepsis-induced kidney injury revealed alterations in metabolite profiles following treatment with []-gingerol and []-gingerol. [] Increased levels of creatinine, allantoin, dimethylglycine (DMG), and taurine were observed in the urine of septic rats, while DMA and DMS were elevated in rats treated with []-gingerol and []-gingerol. [] These findings suggest that these metabolites could serve as potential biomarkers for monitoring kidney function and treatment response in sepsis. []

ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of gingerols in ginger samples. [] It allows for the separation and quantification of different gingerol analogs, providing valuable information about their individual concentrations. Additionally, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers a rapid and sensitive method for determining the levels of 6-, 8-, and 10-gingerol in ginger rhizomes. [] This technique allows for accurate quantification of these compounds, even at low concentrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.